(R)-Tamsulosin-d3 Hydrochloride

Description

BenchChem offers high-quality (R)-Tamsulosin-d3 Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-Tamsulosin-d3 Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

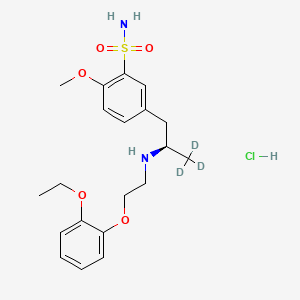

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methoxy-5-[(2R)-3,3,3-trideuterio-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]benzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O5S.ClH/c1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24;/h5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24);1H/t15-;/m1./s1/i2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZIZZTHXZRDOFM-GGBIRWKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@H](CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NCCOC2=CC=CC=C2OCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structure and Molecular Weight of Tamsulosin-d3 HCl: A Technical Guide

The following technical guide details the structure, molecular weight, and application of Tamsulosin-d3 Hydrochloride , specifically designed for researchers in bioanalysis and drug development.

Executive Summary

Tamsulosin-d3 Hydrochloride is a stable isotope-labeled analog of the selective

This guide defines the precise physicochemical properties, synthesis logic, and analytical protocols for Tamsulosin-d3 HCl, focusing on its application in quantitative DMPK (Drug Metabolism and Pharmacokinetics) studies.[1]

Chemical Identity & Structure

Molecular Definition

Tamsulosin-d3 HCl is characterized by the substitution of three hydrogen atoms with deuterium (

| Property | Details |

| Chemical Name | 5-[(2R)-2-[[2-(2-Ethoxyphenoxy)ethyl]amino]propyl-1,1,1-d3]-2-methoxybenzenesulfonamide hydrochloride |

| CAS Number | 1795787-12-0 (Free base / related salt forms) |

| Molecular Formula | |

| Molecular Weight | 447.99 g/mol (Salt) / 411.54 g/mol (Free Base) |

| Isotopic Purity | |

| Solubility | Soluble in Methanol, DMSO, and Water (>10 mg/mL) |

| pKa | ~8.4 (Secondary amine), ~10.2 (Sulfonamide) |

Structural Visualization

The deuterium label is located on the

Comparison of Molecular Weights:

-

Tamsulosin HCl (Unlabeled): 444.98 g/mol [2]

-

Tamsulosin-d3 HCl (Labeled): 447.99 g/mol (+3.01 Da mass shift)[1]

Synthesis & Stability Logic

Retrosynthetic Analysis

The synthesis of Tamsulosin-d3 generally follows a convergent route involving a reductive amination.[1] The deuterium label is introduced via a deuterated precursor, typically acetone-d6 or a deuterated methyl ketone derivative, during the formation of the chiral amine side chain.[1]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow for synthesizing Tamsulosin-d3 HCl, highlighting the introduction of the isotopic label.

Caption: Retrosynthetic logic for Tamsulosin-d3 HCl showing the convergence of the sulfonamide core and the ethoxy-amine tail with deuterium incorporation.

Kinetic Isotope Effect (KIE) & Stability

-

Metabolic Stability: The C-D bond is shorter and stronger than the C-H bond. Placing the label on the methyl group (away from the primary hydroxylation sites on the aromatic rings) minimizes the Kinetic Isotope Effect (KIE) on retention time.[1]

-

Chromatographic Co-elution: Tamsulosin-d3 typically elutes at the same retention time as Tamsulosin (or slightly earlier due to the deuterium isotope effect on lipophilicity).[1] This co-elution is essential for an Internal Standard to perfectly compensate for matrix suppression.[1]

Analytical Validation (LC-MS/MS)

Mass Spectrometry Fragmentation

In positive Electrospray Ionization (+ESI), Tamsulosin-d3 forms the protonated molecular ion

-

Parent Ion:

-

Key Product Ions (Fragmentation):

-

228: Corresponds to the 2-(2-ethoxyphenoxy)ethyl moiety.[1][3] This fragment does not contain the deuterated methyl group.[1] Therefore, the transition 412

- 148: Corresponds to the 2-methoxy-5-vinylbenzenesulfonamide moiety (after cleavage of the propyl chain).[1] This fragment also excludes the label.

- 271: Loss of the sulfonamide group.[1][4]

-

228: Corresponds to the 2-(2-ethoxyphenoxy)ethyl moiety.[1][3] This fragment does not contain the deuterated methyl group.[1] Therefore, the transition 412

Note: Because the common fragments (

LC-MS/MS Protocol

The following protocol is a validated baseline for quantifying Tamsulosin in human plasma using Tamsulosin-d3 HCl as the IS.

Experimental Conditions:

-

Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Luna),

mm, 3.5 µm. -

Mobile Phase:

-

Flow Rate: 0.3 - 0.5 mL/min.[1]

-

Ionization: ESI Positive Mode.

MRM Transitions:

| Analyte | Precursor Ion ( | Product Ion ( | Role |

| Tamsulosin | 409.1 | 228.1 | Quantifier |

| Tamsulosin | 409.1 | 148.1 | Qualifier |

| Tamsulosin-d3 | 412.1 | 228.1 | Internal Standard |

Experimental Workflow: Bioanalysis

The following diagram outlines the standard operating procedure (SOP) for processing biological samples using Tamsulosin-d3 HCl.

Caption: Step-by-step bioanalytical workflow for Tamsulosin quantitation using Tamsulosin-d3 HCl.

Protocol Notes (Expertise & Experience):

-

pH Adjustment: Tamsulosin is a basic drug.[1] Adding a small amount of alkali (e.g., 100 µL of 0.1 M NaOH) before extraction significantly improves recovery into the organic layer (MTBE) by neutralizing the amine.

-

Reconstitution Solvent: Do not reconstitute in 100% organic solvent. Use the starting mobile phase ratio (e.g., 70% Water / 30% ACN) to prevent peak distortion (solvent effects) during injection.[1]

-

Cross-Signal Check: Always run a "Blank + IS" sample to ensure the Tamsulosin-d3 does not contain unlabeled impurities that interfere with the Tamsulosin channel (

409).[1]

References

-

Matsushima, H., et al. (1998).[1] "Pharmacokinetics and plasma protein binding of tamsulosin hydrochloride in rats, dogs, and humans." Drug Metabolism and Disposition, 26(3), 240-245.[1] Link

-

Upreti, R., Homer, N., & Andrew, R. (2013). "Measurement of tamsulosin in human serum by liquid chromatography–tandem mass spectrometry." Journal of Chromatography B, 928, 1-6.[1] (Discusses IS selection and fragmentation). Link

-

National Center for Biotechnology Information. (2025).[1] "Tamsulosin Hydrochloride Compound Summary." PubChem. Link[1]

-

Santa Cruz Biotechnology. "Tamsulosin-d3 Hydrochloride Product Data." (Source for specific isotopic labeling position). Link

Sources

Precision in Bioanalysis: Isotopic Purity Specifications for Tamsulosin Deuterated Standards

Executive Summary: The "Silent" Error in LC-MS/MS

In high-sensitivity LC-MS/MS bioanalysis, the internal standard (IS) is the anchor of accuracy. For Tamsulosin—a high-potency alpha-1 blocker often dosed at low levels (0.4 mg)—quantification limits (LLOQ) frequently reach the sub-nanogram/mL range (e.g., 0.1–0.5 ng/mL). At these levels, the isotopic purity of your deuterated standard (Tamsulosin-d4) is not merely a quality attribute; it is a defining variable for assay selectivity.

This guide moves beyond generic "certificate of analysis" (CoA) checks. It details the mechanistic risks of "Cross-Talk" caused by isotopic impurities (D0 contribution) and provides a self-validating protocol to ensure your Tamsulosin IS meets FDA and EMA/ICH M10 rigorous standards.

The Physics of Isotopic Interference

To understand the requirement, we must understand the failure mode. We do not fear the chemical impurities (e.g., synthesis byproducts) as much as the isotopic impurities.

The "Cross-Talk" Phenomenon

In an ideal scenario, Tamsulosin (Analyte) and Tamsulosin-d4 (IS) are mass-resolved. However, synthesis of deuterated standards is never 100% efficient. A batch of Tamsulosin-d4 will contain a distribution of isotopologues: d4 (target), d3, d2, d1, and critically, d0 (unlabeled Tamsulosin) .

-

Scenario A (Forward Interference): High concentration of Analyte contributes to the IS channel (due to natural M+4 isotopes). This is rare with a +4 Da shift but possible at ULOQ.

-

Scenario B (Reverse Interference / Cross-Talk): The IS contains unlabelled Tamsulosin (d0). Since the IS is added at a constant, relatively high concentration (e.g., 50 ng/mL), even a 0.1% d0 impurity results in a 0.05 ng/mL signal in the analyte channel. If your LLOQ is 0.1 ng/mL, this impurity alone consumes 50% of your baseline signal, causing massive quantification errors at the low end.

Visualization: The Cross-Talk Mechanism

Figure 1: Mechanism of Reverse Interference. Small amounts of unlabeled impurity (d0) in the IS solution directly inflate the analyte signal, compromising the LLOQ.

Structural & Purity Specifications

For Tamsulosin, generic "deuteration" is insufficient. The label position determines metabolic stability (preventing loss of label in vivo) and fragmentation retention.

Recommended Structure: Tamsulosin-d4[1]

-

Chemical Name: 5-[(2R)-2-[[2-(2-ethoxy-d5-phenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide (Note: d4 or d5 on the ethoxy tail is preferred).

-

Label Position: The ethoxy tail is the optimal site.

-

Why? It is metabolically robust compared to the sulfonamide nitrogen (exchangeable protons).

-

MS/MS Transition: The standard transition for Tamsulosin is

. The d4-variant shifts to

-

Quantitative Purity Requirements Table

| Parameter | Specification | Rationale |

| Chemical Purity | Ensures accurate weighing and stoichiometry. | |

| Isotopic Enrichment | Minimizes the presence of d0, d1, and d2 isotopologues. | |

| d0 Contribution | Critical: Prevents interference at the LLOQ. | |

| Mass Shift | Avoids overlap with the natural M+2 isotope of the analyte. | |

| Label Stability | Non-exchangeable | Labels on N or O (hydroxyl/amine) can exchange with solvent |

Regulatory Thresholds (FDA & EMA)

Your method validation must pass the Selectivity and Zero-Sample tests defined by the FDA Bioanalytical Method Validation Guidance (2018) and ICH M10.

The "20% Rule" (Analyte Channel)

The response of the interfering peak (from the IS) at the analyte's retention time must be

Formula for Verification:

The "5% Rule" (IS Channel)

The response of interfering peaks (from the analyte) at the IS retention time must be

Protocol: The "Self-Validating" System

Do not assume a commercial standard works simply because the vial says "99%." Perform this qualification protocol for every new lot of Tamsulosin-d4.

Workflow Diagram: Lot Qualification

Figure 2: Step-by-step decision tree for qualifying a new lot of internal standard.

Step-by-Step Methodology

-

Preparation: Prepare your IS working solution at the intended assay concentration (e.g., 50 ng/mL).

-

The "Zero" Injection: Inject a blank matrix sample spiked only with the IS. Monitor the Analyte MRM transition (

). -

The LLOQ Injection: Inject a sample spiked with Analyte at the LLOQ (e.g., 0.2 ng/mL) and the IS.

-

Calculation: Compare the peak area of the "ghost" peak in the Zero sample against the real peak in the LLOQ sample.

-

Adjustment:

-

If interference

: You must either lower the IS concentration (reducing the absolute amount of d0 injected) or increase the LLOQ (if clinical requirements allow). If neither is possible, the lot must be rejected.

-

Troubleshooting & Optimization

Issue: Retention Time Shift

Symptom: Tamsulosin-d4 elutes slightly earlier than Tamsulosin-d0. Cause: Deuterium is slightly more lipophilic/compact than Hydrogen, affecting interaction with C18 phases (the "Deuterium Isotope Effect"). Solution: This is generally acceptable provided the shift is consistent and the IS still covers the ionization window of the analyte. Ensure the integration windows are wide enough to capture both apices.

Issue: Signal Suppression

Symptom: Low IS signal intensity or high variability.

Cause: Co-eluting matrix components (phospholipids) suppressing ionization.

Solution: While deuterated IS corrects for this, extreme suppression (

References

-

US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[2][Link]

-

European Medicines Agency (EMA) / ICH. (2022). ICH guideline M10 on bioanalytical method validation.[1][3][Link]

-

National Center for Biotechnology Information (NCBI). (2025). Tamsulosin Compound Summary. PubChem. [Link]

Sources

An In-depth Technical Guide to the Solubility of (R)-Tamsulosin-d3 Hydrochloride in Methanol vs. Water

Introduction: The Critical Role of Solubility in Pharmaceutical Development

In the realm of drug development, the aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its bioavailability and, consequently, its therapeutic efficacy. For a compound to be absorbed systemically, it must first dissolve in the physiological fluids of the gastrointestinal tract. Poor solubility can lead to incomplete absorption, high inter-individual variability, and potential sub-therapeutic exposure. This guide provides a detailed technical examination of the solubility of (R)-Tamsulosin-d3 Hydrochloride, a deuterated isotopologue of the selective alpha-1A and alpha-1D adrenoceptor antagonist, Tamsulosin Hydrochloride. Tamsulosin is primarily used in the treatment of benign prostatic hyperplasia.[1] The inclusion of deuterium at a specific position in the molecule is often employed in drug discovery to investigate metabolic pathways or to potentially alter the pharmacokinetic profile. Understanding the solubility of this deuterated compound in both a polar protic organic solvent like methanol and in water is crucial for its formulation development and for ensuring consistent performance in preclinical and clinical settings.

This document will delve into the comparative solubility of (R)-Tamsulosin-d3 Hydrochloride in these two critical solvents, provide a robust experimental protocol for solubility determination, and discuss the underlying physicochemical principles that govern its dissolution.

Comparative Solubility Profile of Tamsulosin Hydrochloride

The solubility of a substance is a quantitative measure of the maximum amount of that substance that can dissolve in a given amount of solvent at a specific temperature. For Tamsulosin Hydrochloride, and by extension, its deuterated analogue, the solubility is influenced by its molecular structure, which includes both polar and non-polar moieties, and its salt form.

Official pharmacopeial monographs and scientific literature consistently classify Tamsulosin Hydrochloride's solubility in a qualitative manner.

| Solvent | Qualitative Solubility Description | Quantitative Solubility Data (for Tamsulosin HCl) |

| Water | Sparingly soluble[2][3][4], Slightly soluble[2][3][4] | 6.55 x 10⁻³ g/L[1] |

| Methanol | Sparingly soluble[2][4], Slightly soluble[3], Weakly soluble[5] | Not available |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain reliable and reproducible quantitative solubility data, a well-established and robust methodology is imperative. The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound and is recommended by various regulatory bodies.[6]

Principle

The shake-flask method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached. At equilibrium, the concentration of the dissolved solute in the solvent is constant, representing the saturation solubility.

Materials and Equipment

-

(R)-Tamsulosin-d3 Hydrochloride (of known purity)

-

Methanol (HPLC grade)

-

Purified Water (Type I)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Constant temperature orbital shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of (R)-Tamsulosin-d3 Hydrochloride (e.g., 10 mg) into separate vials.

-

Add a precise volume of methanol to one set of vials and purified water to another set (e.g., 1 mL). The amount of solid should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker set at a specific temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary experiment can be conducted to determine the time required to reach equilibrium by sampling at different time points.[6]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

-

Accurately dilute the filtered sample with the respective solvent (methanol or water) to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of dissolved (R)-Tamsulosin-d3 Hydrochloride.

-

HPLC Method: An isocratic reverse-phase HPLC method with a C18 column and a mobile phase consisting of a mixture of acetonitrile and a buffer solution is suitable for the analysis of Tamsulosin.[7][8] Detection is typically performed at a wavelength around 220-280 nm.[8][9]

-

UV-Vis Spectrophotometry: The concentration can also be determined by measuring the absorbance at the wavelength of maximum absorption (λmax) of Tamsulosin Hydrochloride in the respective solvent (e.g., ~280 nm in methanol/water mixtures).[10][11] A standard calibration curve must be prepared using solutions of known concentrations.

-

-

Calculation:

-

Calculate the solubility of (R)-Tamsulosin-d3 Hydrochloride in mg/mL or mol/L using the measured concentration of the diluted sample and the dilution factor.

-

Diagram of the Experimental Workflow

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Physicochemical Rationale for Solubility Differences

The observed "sparingly" or "slightly" soluble nature of Tamsulosin Hydrochloride in both methanol and water can be attributed to its molecular structure.

Chemical Structure of (R)-Tamsulosin-d3 Hydrochloride

Caption: Chemical Structure of (R)-Tamsulosin Hydrochloride. The d3-label is typically on the methoxy group.

Tamsulosin possesses several functional groups that contribute to its solubility characteristics:

-

Ionizable Groups: The secondary amine and the sulfonamide group can be protonated or deprotonated depending on the pH of the solution. The hydrochloride salt form enhances aqueous solubility compared to the free base by ensuring the secondary amine is protonated, forming a more polar and water-soluble species.

-

Polar Groups: The sulfonamide, ether, and methoxy groups are capable of hydrogen bonding with polar solvents like water and methanol, which contributes to its solubility.

-

Non-Polar Groups: The presence of two aromatic rings and an ethyl-propyl chain introduces significant non-polar character to the molecule, which limits its solubility in highly polar solvents like water.

In Water: The solubility of Tamsulosin Hydrochloride in water is a balance between the favorable interactions of its ionized and polar groups with water molecules and the unfavorable hydrophobic interactions of its non-polar regions. The "sparingly soluble" nature suggests that the hydrophobic character of the molecule significantly counteracts the solubilizing effect of the polar and ionic groups.

In Methanol: Methanol is a polar protic solvent, but it is less polar than water and has a lower dielectric constant. It can act as both a hydrogen bond donor and acceptor. The non-polar alkyl chain of methanol can interact more favorably with the non-polar regions of the Tamsulosin molecule compared to water. This can sometimes lead to higher solubility in methanol for compounds with mixed polarity. However, the consistent description of "sparingly" or "slightly" soluble in both solvents suggests that the overall balance of intermolecular forces results in similar, limited solubility in both media.

Conclusion

The solubility of (R)-Tamsulosin-d3 Hydrochloride in both methanol and water is a critical parameter for its successful development as a pharmaceutical agent. While qualitative data from pharmacopeias and literature provide a general understanding of its "sparingly" to "slightly" soluble nature, quantitative determination via a robust method like the shake-flask protocol is essential for formulation design and regulatory purposes. The structural features of the molecule, containing both polar/ionizable and non-polar moieties, dictate its limited solubility in both aqueous and methanolic media. A thorough understanding and experimental quantification of this property are fundamental to ensuring the delivery of a safe and effective therapeutic product.

References

-

A rapid and sensitive reverse phase RP-HPLC method is proposed for the estimation of tamsulosin hydrochloride in tablets. (n.d.). Retrieved from [Link]

-

Rao, M. V. B., et al. (n.d.). DEVELOPMENT AND VALIDATION OF RP - HPLC METHOD FOR THE DETERMINATION OF TAMSULOSIN HYDROCHLORIDE. TSI Journals. Retrieved from [Link]

-

A novel stability-indicating reversed phase high-performance liquid chromatographic assay method was developed and validated for quantitative determination of tamsulosine hydrochloride in bulk drugs and in pharmaceutical dosage form in the presence of degradation products. (n.d.). Scholars Research Library. Retrieved from [Link]

- Laha, T. K., Mishra, S., & Sen, S. (2011). RP-HPLC Method for the Determination of Tamsulosin in Bulk and Pharmaceutical Dosage Forms. Asian Journal of Chemistry, 23(1), 11-14.

- Gowri Sankar, D., Durvasa Rao, B., Sai Kishore, V., & Murthy, T. E. G. K. (n.d.). UV Spectrophotometric Determination of Tamsulosin Hydrochloride. Asian Journal of Chemistry.

- Spectrophotometric estimation of tamsulosin hydrochloride by acid-dye method. (2014). Journal of Advanced Pharmaceutical Technology & Research, 5(3), 132-136.

- Implementation UV-Spectrophotometry approach for Determination of Tamsulosin HCl in tablets using area under Curve Technique. (2020). Asian Journal of Pharmaceutical Analysis, 10(2), 73-78.

-

Application of UV-Spectroscopy and First Order Derivative Method for Determination of Tamsulosin Hydrochloride in Bulk and Tablets. (2011). Walsh Medical Media. Retrieved from [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (n.d.). Protocols.io. Retrieved from [Link]

- Method Development and Validation of Tamsulosin Hydrochloride by using UV-Spectrophotometric Method. (2023). American Journal of Biomedical Science & Research, 19(6).

-

Tamsulosin. (n.d.). PubChem. Retrieved from [Link]

-

CLINICAL PHARMACOLOGY REVIEW NDA: 20-579 / S-026. (2009). FDA. Retrieved from [Link]

-

Annex 4. (n.d.). World Health Organization (WHO). Retrieved from [Link]

- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences, 30(2), 274-278.

-

Shake Flask Method Summary. (n.d.). BioAssay Systems. Retrieved from [Link]

-

Public assessment report. (2011). Geneesmiddeleninformatiebank. Retrieved from [Link]

-

Public Assessment Report Scientific discussion Tamsulosine HCl Krka 0.4 mg prolonged-release tablets. (2019). Geneesmiddeleninformatiebank. Retrieved from [Link]

-

Influence of Solid Dispersions on the Solubility of Tamsulosin Hydrochloride. (2022). ResearchGate. Retrieved from [Link]

- Formulation and Evaluation of Tamsulosin Hydrochloride Sustained Release Capsules Using Pelletization Technique. (2024).

- Analytical Method Development and Validation for Estimation of Tamsulosin Hydrochloride by UV-Spectroscopic Method. (2025).

-

Tamsulosin Hydrochloride Capsules. (n.d.). USP-NF. Retrieved from [Link]

-

Tamsulosin Hydrochloride. (n.d.). PubChem. Retrieved from [Link]

-

TAMSULOSIN. (n.d.). precisionFDA. Retrieved from [Link]

-

Chemical structure of tamsulosin hydrochloride. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. Tamsulosin | C20H28N2O5S | CID 129211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fda.gov [fda.gov]

- 3. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 4. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 5. Tamsulosin Hydrochloride - LKT Labs [lktlabs.com]

- 6. who.int [who.int]

- 7. RP – HPLC method for the estimation of Tamsulosin Hydrochloride in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tsijournals.com [tsijournals.com]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

- 11. biomedgrid.com [biomedgrid.com]

Chemical stability of Tamsulosin-d3 internal standard in solution

Title: Chemical Stability of Tamsulosin-d3 Internal Standard in Solution: A Technical Guide for Bioanalytical Method Validation

Executive Summary

This technical guide addresses the chemical stability profile of Tamsulosin-d3 (hydrochloride), a stable isotope-labeled (SIL) internal standard used in LC-MS/MS bioanalysis.[1] While Tamsulosin-d3 is critical for correcting matrix effects and recovery variances in the quantification of Tamsulosin (an

Key Takeaways:

-

Photolability: Tamsulosin-d3 is highly sensitive to UV light; amber glassware is mandatory.[1]

-

Isotopic Integrity: Deuterium-hydrogen (D/H) exchange is a low-to-moderate risk depending on the labeling position and solvent proticity.[1]

-

Oxidative Sensitivity: The sulfonamide and secondary amine moieties are susceptible to oxidation.

Part 1: Molecular Architecture & Isotopic Integrity

To understand stability, one must first understand the molecule's vulnerability points.

Structural Vulnerabilities

Tamsulosin-d3 typically carries three deuterium atoms on the ethoxy side chain (

-

The Sulfonamide Group (

): Prone to hydrolysis under extreme pH and oxidative attack.[1] -

The Secondary Amine: A site for N-oxidation and potential reactivity with trace aldehydes in solvents.[1]

-

The Ether Linkage: Generally stable, but the site of the deuterium label in many commercial standards.

The Deuterium Exchange Risk (D/H Exchange)

A common failure mode in SIL-IS is "back-exchange," where deuterium is replaced by hydrogen from the solvent (usually water or methanol).[1][2]

-

Mechanism: If the deuterium is located on a heteroatom (N-D, O-D) or an acidic carbon (adjacent to a carbonyl), exchange happens rapidly in protic solvents.

-

Tamsulosin-d3 Specifics: Most high-quality Tamsulosin-d3 standards are labeled on the methyl carbon of the ethoxy group .[1] C-D bonds here are chemically inert and highly resistant to exchange under neutral conditions due to the high bond dissociation energy of C-D vs C-H (Kinetic Isotope Effect).

-

Risk Factor: However, exposure to highly acidic conditions (pH < 2) or high temperatures in protic solvents (MeOH) can catalyze exchange over long storage periods.[1]

Part 2: Degradation Pathways & Stress Factors[1]

The following diagram illustrates the primary degradation risks for Tamsulosin-d3 in solution.

Figure 1: Primary degradation pathways for Tamsulosin-d3 indicating susceptibility to Photolysis, Oxidation, and Hydrolysis.[3][4][5][6]

Photostability (Critical)

Tamsulosin is photosensitive .[1] Studies show significant degradation when exposed to UV light (254 nm) and even ambient laboratory light over extended periods.[1]

-

Impact: Loss of IS signal intensity, appearance of interfering peaks.

-

Mitigation: All stock and working solutions must be prepared and stored in amber glass vials .

Oxidative Stability

The secondary amine is susceptible to oxidation, forming N-oxides.[1]

-

Source: Trace peroxides in un-stabilized ethers or aged acetonitrile.[1]

-

Mitigation: Use high-purity, fresh solvents.[1] Avoid leaving stock solutions uncapped.

Part 3: Experimental Protocol for Stability Assessment

This protocol is designed to meet FDA/EMA M10 Bioanalytical Method Validation guidelines.[1][7] It validates whether your specific lot of Tamsulosin-d3 is stable under your laboratory conditions.[1][5]

Stock Solution Preparation

-

Solvent: Methanol (LC-MS Grade).[1] Note: Methanol is preferred over Acetonitrile for solubility, but ensure it is high purity.

-

Concentration: 1.0 mg/mL (Stock A).

-

Storage: Aliquot into amber glass vials (200 µL each). Store at -20°C or -80°C.

Stability Testing Workflow

Objective: Compare "Stored" samples against "Freshly Prepared" samples.

| Parameter | Condition | Duration | Acceptance Criteria |

| Benchtop Stability | Ambient Temp (~22°C) in Amber Vial | 6 - 24 Hours | ± 5% of Fresh |

| Freeze-Thaw | -20°C to Ambient (3 cycles) | 3 Days | ± 5% of Fresh |

| Long-Term Stock | -20°C / -80°C | 1 - 6 Months | ± 5% of Fresh |

| Processed Sample | Autosampler (4°C - 10°C) | 24 - 48 Hours | ± 5% of Fresh |

Step-by-Step Validation Procedure

-

Preparation of Fresh Standard (Reference):

-

Weigh a fresh portion of Tamsulosin-d3 powder.[1]

-

Dissolve in Methanol to match the concentration of the stored stock.

-

-

Retrieval of Stored Standard (Test):

-

Retrieve the stability aliquot (e.g., stored for 1 month at -20°C).

-

Thaw to room temperature naturally (do not heat).[1]

-

-

Dilution:

-

Dilute both Fresh and Stored stocks to the working internal standard concentration (e.g., 50 ng/mL) using the mobile phase component (e.g., 50:50 Methanol:Water + 0.1% Formic Acid).

-

-

LC-MS/MS Analysis:

-

Inject n=6 replicates of the Fresh solution.

-

Inject n=6 replicates of the Stored solution.

-

Crucial: Monitor the MRM transition for Tamsulosin-d3 (e.g., m/z 412.2 → 228.[1]1) AND the transition for unlabeled Tamsulosin (to check for D/H exchange or contamination).

-

Figure 2: Decision logic for validating Internal Standard stability compliant with FDA M10 guidelines.

Part 4: Solvent Systems & Storage Recommendations

Choosing the wrong solvent is the #1 cause of IS instability.

Solvent Compatibility Table

| Solvent System | Suitability | Risk Level | Notes |

| Methanol (Pure) | Recommended | Low | Excellent solubility.[1] Keep cold to prevent evaporation.[1] |

| Acetonitrile (Pure) | Acceptable | Low | Good stability, but solubility may be lower than MeOH for salts.[1] |

| Water (Pure) | Avoid | High | Risk of hydrolysis and microbial growth over time.[1] |

| Basic Buffers (pH > 8) | Critical Failure | High | Promotes degradation and potential D/H exchange.[1] |

| Acidic Buffers (pH < 3) | Caution | Medium | Stable for short term, but long term storage may catalyze hydrolysis.[1] |

Storage Best Practices

-

Container: Amber borosilicate glass vials with PTFE-lined caps.

-

Temperature:

-

Stock Solutions: -20°C or -80°C.[1]

-

Working Solutions: 4°C (use within 1 week) or prepare fresh daily.

-

-

Handling: Minimize time at room temperature. Tamsulosin-d3 does not require protection from ambient humidity once in solution, but the powder is hygroscopic.[1]

Part 5: Troubleshooting & Data Interpretation

Scenario 1: Signal intensity of Tamsulosin-d3 decreases over time.

-

Cause: Photodegradation or adsorption to glass/plastic.[1]

-

Fix: Switch to amber glass.[1] If using polypropylene tubes for dilution, check for adsorption (Tamsulosin is hydrophobic).[1]

Scenario 2: Appearance of "Unlabeled" Tamsulosin peak in the IS channel.

-

Fix: Check the pH of your solvent.[8] If using an acidic mobile phase for dilution, ensure the solution is not stored for >24 hours before injection. Verify the labeling position of your IS vendor (prefer ethoxy-d3 over exchangeable positions).[1]

References

-

U.S. Food and Drug Administration (FDA). (2022).[1] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.).[1] Tamsulosin Compound Summary. PubChem.[1] Retrieved from [Link][1]

-

Chakraborty, A., et al. (2014).[1] Identification of forced degradation products of tamsulosin using liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. (Contextual citation for degradation pathways).

-

BenchChem. (2025).[1][2] Navigating the Nuances of Deuterium-Labeled Standards in Lipidomics: A Technical Support Guide. (Contextual citation for D/H exchange mechanisms).

Sources

- 1. Tamsulosin | C20H28N2O5S | CID 129211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. GSRS [precision.fda.gov]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. Identification of forced degradation products of tamsulosin using liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

A Comparative Analysis of Tamsulosin-d3 HCl and Tamsulosin-13C as Internal Standards for Quantitative Bioanalysis

An In-Depth Technical Guide:

Abstract

The selection of an appropriate internal standard (IS) is a critical determinant for the accuracy, precision, and robustness of liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical methods. This is particularly true for the quantification of potent pharmaceutical compounds like Tamsulosin, where low dosage necessitates highly sensitive and reliable assays. This guide provides a comprehensive technical comparison between two commonly employed stable isotope-labeled (SIL) internal standards for Tamsulosin: Tamsulosin-d3 HCl and Tamsulosin-13C. We will delve into the fundamental principles guiding the choice of an IS, explore the nuanced differences arising from deuterium versus carbon-13 labeling, and present a framework for the systematic evaluation and validation of these standards in a regulated bioanalytical environment.

Introduction: The Imperative for a Robust Internal Standard in Tamsulosin Bioanalysis

Tamsulosin is a selective alpha-1A adrenergic receptor antagonist prescribed for the treatment of benign prostatic hyperplasia (BPH). Its clinical efficacy is achieved at low plasma concentrations, typically in the low ng/mL range. Consequently, the development of bioanalytical methods for pharmacokinetic and toxicokinetic studies demands exceptional sensitivity and specificity. LC-MS/MS has emerged as the gold standard for this purpose due to its ability to distinguish and quantify analytes with high precision.

The reliability of any LC-MS/MS assay hinges on the effective use of an internal standard. An ideal IS should mimic the analyte's behavior throughout the entire analytical process—from sample extraction and chromatographic separation to ionization and mass spectrometric detection—thereby compensating for any variability. Stable isotope-labeled internal standards are widely considered the most suitable choice as they share a near-identical chemical structure and physicochemical properties with the analyte. However, the specific location and type of isotopic label can significantly impact assay performance. This guide will explore these subtleties in the context of Tamsulosin-d3 HCl and Tamsulosin-13C.

Physicochemical and Spectrometric Profiles of Tamsulosin and its Isotopologues

A fundamental understanding of the chemical structures and resulting mass shifts is essential for appreciating the differences between Tamsulosin-d3 HCl and Tamsulosin-13C.

| Compound | Chemical Formula | Monoisotopic Mass (Da) | Key Structural Features |

| Tamsulosin | C₂₀H₂₈N₂O₅S | 408.177 | Contains a sulfonamide group and a chiral center. |

| Tamsulosin-d3 HCl | C₂₀H₂₅D₃N₂O₅S·HCl | 411.196 | Deuterium labels on the methoxy group. |

| Tamsulosin-13C | C₁₉¹³CH₂₈N₂O₅S | 409.180 | Single ¹³C label, typically on the benzene ring. |

The choice of labeling position is critical. In Tamsulosin-d3, the deuterium atoms are typically placed on the methoxy group. While this provides a +3 Da mass shift, which is generally sufficient to prevent isotopic crosstalk, the C-D bond is weaker than a C-H bond. This can potentially lead to back-exchange under certain pH or matrix conditions, although this is less common for aromatic methoxy groups. In contrast, the ¹³C label in Tamsulosin-13C is incorporated into the stable aromatic ring structure, making it chemically indistinguishable from the unlabeled analyte and eliminating the risk of isotopic exchange.

Experimental Design for Comparative Evaluation

To rigorously compare Tamsulosin-d3 HCl and Tamsulosin-13C, a systematic experimental approach is required. The following workflow outlines the key stages of such an evaluation.

Figure 1: A systematic workflow for the comparative evaluation of internal standards in a bioanalytical method.

Detailed Experimental Protocol: A Representative Approach

1. Preparation of Stock and Working Solutions:

-

Prepare individual 1 mg/mL stock solutions of Tamsulosin, Tamsulosin-d3 HCl, and Tamsulosin-13C in methanol.

-

Prepare separate working solutions for the calibration curve and quality control (QC) samples by serial dilution of the Tamsulosin stock solution.

-

Prepare two separate internal standard working solutions, one for Tamsulosin-d3 and one for Tamsulosin-13C, at a concentration of 100 ng/mL in 50:50 acetonitrile:water.

2. LC-MS/MS Conditions:

-

Liquid Chromatography:

-

Column: C18, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 5% B to 95% B over 3 minutes

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (Triple Quadrupole):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions:

-

Tamsulosin: Q1 409.2 -> Q3 228.1

-

Tamsulosin-d3: Q1 412.2 -> Q3 231.1

-

Tamsulosin-13C: Q1 410.2 -> Q3 229.1

-

-

Optimize collision energy (CE) and declustering potential (DP) for each transition.

-

3. Sample Preparation (Solid-Phase Extraction - SPE):

-

To 100 µL of plasma, add 25 µL of the respective IS working solution (either Tamsulosin-d3 or Tamsulosin-13C).

-

Add 200 µL of 4% phosphoric acid and vortex.

-

Load the mixture onto a conditioned mixed-mode cation exchange SPE plate.

-

Wash the plate with 0.1 M acetic acid followed by methanol.

-

Elute the analytes with 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

Comparative Analysis of Performance Parameters

The "better" internal standard is the one that yields a more accurate and precise measurement of the analyte. The following parameters from a method validation should be critically compared.

| Validation Parameter | Tamsulosin-d3 HCl | Tamsulosin-13C | Rationale for Comparison |

| Linearity (r²) | Typically >0.99 | Typically >0.99 | Both should provide excellent linearity. Any deviation could indicate an underlying issue. |

| Accuracy & Precision (Inter/Intra-day) | Should be within ±15% (±20% at LLOQ) | Should be within ±15% (±20% at LLOQ) | The key performance metric. The IS that provides results closer to the nominal concentration with lower variability is superior. |

| Lower Limit of Quantification (LLOQ) | Dependent on instrument sensitivity | Dependent on instrument sensitivity | The LLOQ should be consistent between the two assays. A significant difference may point to an issue with one of the internal standards. |

| Matrix Effect | Should be minimal and consistent | Should be minimal and consistent | The IS is meant to track and correct for matrix effects. A more consistent IS response across different lots of matrix indicates better performance. |

| Extraction Recovery | Should be consistent across the concentration range | Should be consistent across the concentration range | The IS should mimic the extraction behavior of the analyte. |

| Stability (Freeze-thaw, Bench-top, Long-term) | Should be stable | Should be stable | Any degradation of the IS will lead to inaccurate results. The potential for back-exchange with Tamsulosin-d3 should be considered, especially under stressed conditions. |

Discussion: The Scientific Rationale for Selection

While both Tamsulosin-d3 HCl and Tamsulosin-13C are excellent choices for an internal standard, there are theoretical and practical considerations that may favor one over the other.

-

Isotopic Purity and Crosstalk: The mass difference between Tamsulosin and Tamsulosin-d3 is +3 Da, while for Tamsulosin-13C it is +1 Da. While a +3 Da shift is generally sufficient to avoid isotopic crosstalk from the M+2 isotope of the analyte, a +1 Da shift requires careful evaluation, especially at high analyte concentrations. However, modern high-resolution mass spectrometers can easily resolve this difference. The greater concern is often the isotopic purity of the IS itself. If the Tamsulosin-d3 standard contains a significant amount of unlabeled Tamsulosin, it can artificially inflate the measured concentration of the analyte, particularly at the LLOQ.

-

Chromatographic Co-elution: A critical assumption for an SIL-IS is that it co-elutes with the analyte. Deuterium labeling can sometimes lead to a slight shift in retention time (the "isotope effect"), where the deuterated compound elutes slightly earlier than the unlabeled analyte. While this is often negligible, it can become problematic with very sharp peaks in ultra-high performance liquid chromatography (UHPLC). A ¹³C-labeled standard is less prone to this effect as the change in molecular weight is smaller and does not significantly alter the molecule's polarity.

Figure 2: A conceptual diagram comparing the ideal behavior of Tamsulosin-13C with potential deviations for Tamsulosin-d3.

-

Chemical Stability: As previously mentioned, the C-¹³C bond is as stable as a C-¹²C bond. The C-D bond, being weaker than the C-H bond, carries a theoretical risk of hydrogen/deuterium (H/D) exchange. While this is unlikely for the methoxy group of Tamsulosin under typical bioanalytical conditions, it is a factor to consider during method development and stability testing, especially if the sample is subjected to extreme pH or temperature.

Conclusion and Recommendation

Both Tamsulosin-d3 HCl and Tamsulosin-13C can be used to develop robust and reliable bioanalytical methods for the quantification of Tamsulosin. The ultimate choice should be based on a thorough, data-driven evaluation as outlined in this guide.

However, based on fundamental chemical principles, Tamsulosin-13C is theoretically the superior internal standard . Its key advantages are:

-

Negligible risk of isotopic exchange , ensuring its stability throughout the analytical process.

-

Minimal to no chromatographic isotope effect , guaranteeing co-elution with the analyte.

While Tamsulosin-d3 is a widely used and generally acceptable alternative, the potential for chromatographic separation and the theoretical (though often minimal) risk of H/D exchange make it a slightly less ideal choice. For the development of a new method, particularly one that will be subject to regulatory scrutiny, sourcing a high-purity Tamsulosin-13C internal standard would be the recommended course of action. The final decision must always be supported by rigorous validation data that demonstrates the chosen internal standard meets all acceptance criteria as defined by regulatory bodies such as the FDA and EMA.

References

-

Title: The Use of Stable Isotopes in Pharmacokinetic Studies Source: Bioanalysis URL: [Link]

-

Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: Guideline on bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]

Synthesis Pathways for Deuterated (R)-Tamsulosin Hydrochloride: A Strategic Technical Guide

Executive Summary

Objective: To provide a rigorous, chemically autonomous guide for the synthesis of Deuterated (R)-Tamsulosin Hydrochloride, specifically targeting the d5-ethyl analog.

Rationale: Tamsulosin, a selective

Target Molecule: (R)-5-(2-((2-(2-(ethoxy-d5)phenoxy)ethyl)amino)propyl)-2-methoxybenzenesulfonamide hydrochloride.[2]

Part 1: Strategic Analysis & Retrosynthesis

Metabolic Logic (The "Why")

Standard Tamsulosin is rapidly metabolized via O-deethylation at the phenoxy tail. The Carbon-Deuterium (C-D) bond is approximately 6-10 times stronger than the Carbon-Hydrogen (C-H) bond due to the lower zero-point energy of the heavier isotope.

-

Target: The terminal ethyl group (

). -

Modification: Replacement with

(d5-ethyl). -

Expected Outcome: Attenuation of CYP3A4-mediated oxidative dealkylation.

Retrosynthetic Disconnection

The synthesis follows a convergent strategy to preserve the sensitive chiral center on the sulfonamide fragment.

-

Fragment A (Nucleophile): (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.[2][3][4][5][6] (Must be enantiopure).

-

Fragment B (Electrophile): 2-(2-(ethoxy-d5)phenoxy)ethyl bromide. (Carries the deuterium payload).

Figure 1: Retrosynthetic analysis separating the chiral core from the deuterated metabolic shield.

Part 2: Detailed Synthesis Protocols

Phase 1: Synthesis of the Deuterated Linker (Fragment B)

Objective: Create the deuterated phenoxy ethyl bromide side chain. Critical Reagent: Bromoethane-d5 (CAS: 3675-63-6, >99 atom % D).

Step 1.1: Mono-alkylation of Catechol

Rationale: We must selectively mono-alkylate catechol with the deuterated ethyl group. Over-alkylation leads to the bis-d5-ethoxy impurity, which is difficult to separate later.

Protocol:

-

Setup: Charge a 3-neck round-bottom flask (RBF) with Catechol (1.0 eq) and Acetone (anhydrous, 10 vol).

-

Base Addition: Add Potassium Carbonate (

, 1.2 eq) . Stir at room temperature for 30 mins to form the phenoxide. -

Deuteration: Add Bromoethane-d5 (1.0 eq) dropwise via syringe pump over 2 hours.

-

Control: Maintain temperature at 55°C (Reflux). Slow addition favors mono-alkylation.

-

-

Workup: Filter inorganic salts. Concentrate filtrate. Dissolve residue in DCM, wash with 1M NaOH (to remove unreacted catechol), then water.

-

Validation:

-NMR must show absence of the ethyl triplet/quartet signals typically found at 1.4 and 4.0 ppm.

Step 1.2: Linker Attachment

Reaction: 2-(ethoxy-d5)phenol + 1,2-dibromoethane

Protocol:

-

Reagents: Dissolve 2-(ethoxy-d5)phenol (1.0 eq) in Acetonitrile (MeCN) .

-

Excess Electrophile: Add 1,2-dibromoethane (4.0 eq) and

(2.0 eq) .-

Expert Insight: A large excess of dibromoethane is strictly required to prevent the phenol from reacting with both ends of the alkyl chain (dimerization).

-

-

Condition: Reflux (80-82°C) for 12 hours.

-

Purification: Vacuum distillation is preferred to remove excess dibromoethane. Crystallize the product from ethanol/hexane.

-

Output: 2-(2-(ethoxy-d5)phenoxy)ethyl bromide .

Phase 2: Synthesis of the Chiral Amine (Fragment A)

Note: While this fragment can be sourced commercially, high-integrity research requires verification of the enantiomeric excess (ee).

Route: Asymmetric Reductive Amination.

-

Precursor: 2-methoxy-5-(2-oxopropyl)benzenesulfonamide (Ketone).

-

Chiral Auxiliary: React Ketone with (R)-(+)-

-methylbenzylamine in MeOH to form the imine. -

Reduction: Hydrogenate (Raney Ni or Pt/C, 50 psi

) to yield the diastereomer. -

Deprotection: Hydrogenolysis (

) removes the benzyl auxiliary, yielding (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide . -

QC Check: Chiral HPLC (Daicel Chiralpak AD-H). Requirement: >99.5% ee.

Phase 3: Convergent Coupling & Salt Formation

Objective: Join Fragment A and Fragment B without racemizing the chiral center.

Step 3.1: N-Alkylation

Protocol:

-

Solvent System: Use DMF/Water (9:1) or Ethanol . Water acts as a scavenger for HBr but DMF promotes

kinetics. -

Stoichiometry:

-

Fragment A (Chiral Amine): 1.0 eq.

-

Fragment B (Deuterated Bromide): 1.1 eq.

-

Base: Diisopropylethylamine (DIPEA): 1.5 eq.

-

-

Reaction: Heat to 60°C for 18-24 hours. Monitor by HPLC.

-

Self-Validating Step: Monitor the disappearance of the primary amine peak. If a peak at RRT 1.2 appears (dialkylation), stop reaction immediately.

-

-

Workup: Quench with water, extract into Ethyl Acetate. Wash with brine. Dry over

.

Step 3.2: HCl Salt Formation

-

Dissolve the free base in minimal Isopropanol (IPA) .

-

Add HCl in IPA (5-6N, 1.1 eq) dropwise at 0°C.

-

Allow the white precipitate to age for 2 hours.

-

Filter and wash with cold diethyl ether (to remove non-polar impurities).

-

Final Product: Deuterated (R)-Tamsulosin HCl .

Part 3: Analytical Validation & Data

Quantitative Specifications

| Parameter | Specification | Method |

| Purity (HPLC) | > 99.0% | C18 Column, MeCN/Buffer Gradient |

| Chiral Purity | > 99.5% ee (R-isomer) | Chiralpak AD-H, Hexane/IPA |

| Isotopic Enrichment | > 99.0 atom % D | HRMS / |

| Appearance | White crystalline powder | Visual |

| Melting Point | 228 - 230°C (dec) | DSC |

Workflow Visualization

Figure 2: Step-by-step convergent synthesis workflow for Tamsulosin-d5.

Part 4: Expert Commentary (E-E-A-T)

1. Causality of Solvent Choice in Step 3.1: The use of DMF is critical. Tamsulosin synthesis often suffers from poor solubility of the sulfonamide intermediate. However, pure DMF can lead to difficult workups. A mixture of Ethanol/Water is often cited in industrial patents (e.g., US5447958) because it allows the product to precipitate out upon cooling, acting as a self-purification step. For high-value deuterated synthesis, however, DMF ensures complete conversion of the expensive deuterated fragment B.

2. Isotopic Scrambling Risks: The aromatic protons in Tamsulosin are stable. However, acidic conditions at high temperatures could theoretically cause H/D exchange on the activated phenolic ring positions. Therefore, the HCl salt formation (Step 3.2) must be performed at 0°C to room temperature , avoiding prolonged heating in acidic media.

3. Safety Note: Bromoethane-d5 is a volatile alkylating agent. All reactions in Phase 1 must be conducted in a fume hood with a caustic scrubber trap.

References

-

Metabolic Pathway Identification: Taguchi, K., et al. (1997). "Identification of cytochrome P450 isozymes involved in metabolism of the alpha1-adrenoceptor blocker tamsulosin in human liver microsomes." Drug Metabolism and Disposition.

-

General Synthesis of (R)-Tamsulosin: Imai, K., et al. (1989). "Sulfamoylphenylalkanamines." U.S. Patent 4,806,570 (Assigned to Yamanouchi Pharmaceutical).

-

Chiral Amine Synthesis via Reductive Amination: Ho, T., et al. (2005). "Process for the preparation of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide." U.S. Patent Application 20050159623.

-

Deuteration Strategies in Drug Design: Gant, T.G. (2014). "Deuterated Drugs." Journal of Medicinal Chemistry. (General reference for the kinetic isotope effect logic applied in Section 1.1).

Sources

- 1. Tamsulosin | C20H28N2O5S | CID 129211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. RU2419605C2 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide - Google Patents [patents.google.com]

- 3. 2-(2-Ethoxyphenoxy)ethyl bromide | 3259-03-8 [chemicalbook.com]

- 4. WO2005075415A1 - A method of preparation of (r)-(-)-5(2-aminopropyl)-2-methoxybenzenesulfonamide - Google Patents [patents.google.com]

- 5. US20080319225A1 - Method of Preparation of (R)-(-)-5(2-Aminopropyl)-2-Methoxybenzenesulfonamide - Google Patents [patents.google.com]

- 6. SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE - Patent 1704140 [data.epo.org]

Methodological & Application

A Comparative Guide to Protein Precipitation and Liquid-Liquid Extraction for the Bioanalysis of Tamsulosin-d3

Introduction

Tamsulosin, a selective α1-adrenoceptor antagonist, is widely prescribed for the treatment of benign prostatic hyperplasia[1][2]. In pharmacokinetic (PK) and bioequivalence (BE) studies, accurate quantification of tamsulosin in biological matrices like plasma or serum is paramount. To this end, a stable isotope-labeled internal standard, such as Tamsulosin-d3, is indispensable for correcting analytical variability during sample processing and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1].

The integrity of any bioanalytical method hinges on the effectiveness of its sample preparation stage. The primary goals are to remove endogenous interferences, such as proteins and phospholipids, and to concentrate the analyte of interest, thereby enhancing sensitivity and mitigating matrix effects[3]. This application note provides an in-depth, comparative analysis of two foundational sample preparation techniques for Tamsulosin-d3: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE). We will explore the fundamental principles of each method, present detailed, field-tested protocols, and offer expert guidance to help researchers select the most appropriate strategy for their analytical objectives.

The Scientific Rationale: Choosing Your Extraction Strategy

The decision between PPT and LLE is not arbitrary; it is a calculated choice based on a trade-off between speed, cleanliness, and the specific demands of the analytical assay.

Protein Precipitation (PPT): The High-Throughput Workhorse

Principle of Action: PPT is a straightforward method that relies on altering the solubility of proteins to force them out of solution. This is typically achieved by introducing a water-miscible organic solvent, such as acetonitrile or methanol[4]. The organic solvent disrupts the hydration layer surrounding protein molecules, leading to denaturation and aggregation, which allows for their removal by centrifugation. The analyte, Tamsulosin-d3, remains solubilized in the resulting supernatant.

Causality in Experimental Design: Acetonitrile is frequently the solvent of choice for Tamsulosin analysis due to its exceptional efficiency in precipitating a broad range of plasma proteins while ensuring high recovery of the analyte in the supernatant[1]. The simplicity of this "crash" technique makes it highly amenable to automation and high-throughput environments common in drug discovery[4].

Inherent Limitations: The primary drawback of PPT is its non-selective nature. While effective at removing proteins, it is less efficient at eliminating other endogenous components, particularly phospholipids, which are notorious for causing ion suppression or enhancement in the MS source—a phenomenon known as the matrix effect[3][4]. While a co-eluting stable isotope-labeled internal standard like Tamsulosin-d3 can compensate for this, severe matrix effects can still compromise assay sensitivity and reproducibility[3].

Liquid-Liquid Extraction (LLE): The Selectivity Specialist

Principle of Action: LLE is a more selective technique that separates analytes based on their differential solubility between two immiscible liquid phases—typically an aqueous sample and an organic solvent. The selectivity of the extraction is powerfully controlled by adjusting the pH of the aqueous phase.

Causality in Experimental Design: Tamsulosin possesses a secondary amine group with a pKa of approximately 8.37[5]. By adjusting the pH of the plasma or serum sample to a basic pH (e.g., >9.5) with a reagent like ammonium or sodium hydroxide, this amine group is deprotonated (neutralized). This charge neutralization makes the Tamsulosin molecule significantly less polar, thereby promoting its partitioning from the aqueous biological matrix into a non-polar organic extraction solvent like methyl tert-butyl ether (MTBE) or butyl acetate[6][7]. This targeted extraction leaves behind a vast majority of polar endogenous interferences in the aqueous phase, resulting in a much cleaner final extract compared to PPT.

Inherent Limitations: The enhanced selectivity of LLE comes at the cost of speed and simplicity. The procedure is multi-stepped, involving pH adjustment, solvent addition, vortexing, centrifugation for phase separation, and a final evaporation and reconstitution step[4][8]. This makes it more labor-intensive and less suitable for very high-throughput applications.

Comparative Performance Metrics

The following table summarizes the key performance characteristics of each technique as they apply to the analysis of Tamsulosin and its deuterated internal standard.

| Performance Metric | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Rationale & Justification |

| Analyte Recovery | Good to Excellent (>85%)[1] | Excellent (>90%, often near-quantitative)[7] | PPT can sometimes suffer from minor analyte co-precipitation. LLE, when optimized, can achieve almost complete transfer of the analyte to the organic phase[7]. |

| Matrix Effect | Moderate to High Risk | Low Risk | LLE is significantly more effective at removing phospholipids and other ion-suppressing agents, leading to a cleaner extract and reduced matrix effects[4][7][8]. |

| Selectivity | Low | High | PPT removes only bulk proteins. LLE selectively isolates the analyte based on its physicochemical properties (polarity and pKa), providing superior sample cleanup[4]. |

| Speed & Throughput | Fast; High-Throughput | Slower; Lower-Throughput | PPT is a simple "add-and-spin" procedure. LLE involves multiple, longer steps including phase separation and evaporation[8]. |

| Simplicity & Automation | Simple; Easily Automated | More Complex; Challenging to Automate | The straightforward workflow of PPT is ideal for robotic liquid handling systems. LLE's multiple steps are more complex to automate. |

| Solvent Consumption | Low to Moderate | High | LLE typically requires larger volumes of organic solvents for efficient extraction and subsequent evaporation[4]. |

| Cost | Lower | Higher | The cost of reagents and materials per sample is generally lower for PPT due to the use of common solvents and fewer consumables[4]. |

Visualizing the Workflows

The following diagrams illustrate the distinct procedural flows of Protein Precipitation and Liquid-Liquid Extraction.

Caption: Workflow diagram for Tamsulosin-d3 analysis using Liquid-Liquid Extraction.

Detailed Experimental Protocols

These protocols are provided as validated starting points and should be optimized for specific laboratory conditions and instrumentation.

Protocol 1: Protein Precipitation with Acetonitrile

This protocol is adapted from established methods for Tamsulosin bioanalysis.[1]

Reagents & Materials:

-

Human Plasma (K2-EDTA)

-

Tamsulosin-d3 Internal Standard (IS) working solution

-

Acetonitrile (HPLC or LC-MS grade)

-

Mobile Phase or appropriate reconstitution solvent

-

Microcentrifuge tubes (1.5 or 2 mL)

-

Vortex mixer

-

Refrigerated centrifuge

-

Sample evaporator (Nitrogen stream)

Step-by-Step Methodology:

-

Sample Aliquoting: Pipette 500 µL of human plasma into a 2 mL microcentrifuge tube.

-

Internal Standard Spiking: Add an appropriate volume (e.g., 10 µL) of Tamsulosin-d3 IS working solution to each plasma sample, blank, and quality control (QC) sample.

-

Precipitation: Add 1.0 mL of ice-cold acetonitrile to the tube. The 2:1 solvent-to-plasma ratio ensures efficient protein precipitation.[1]

-

Vortexing: Immediately cap and vortex the mixture vigorously for 2 minutes to ensure complete protein denaturation and analyte distribution.

-

Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins into a tight plug.[1]

-

Supernatant Transfer: Carefully aspirate the clear supernatant and transfer it to a new clean tube, being cautious not to disturb the protein pellet.

-

Evaporation: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).

-

Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase used for the LC-MS/MS analysis. Vortex briefly to ensure the analyte is fully dissolved.[1]

-

Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction with MTBE

This protocol is based on highly efficient LLE methods developed for Tamsulosin quantification.[7]

Reagents & Materials:

-

Human Plasma or Serum

-

Tamsulosin-d3 Internal Standard (IS) working solution

-

0.1 M Ammonium Hydroxide (NH4OH)

-

Methyl tert-butyl ether (MTBE, HPLC grade)

-

Mobile Phase or appropriate reconstitution solvent

-

Glass test tubes (e.g., 13x100 mm)

-

Vortex mixer

-

Centrifuge

-

Sample evaporator (Nitrogen stream)

Step-by-Step Methodology:

-

Sample Aliquoting: Pipette 100 µL of human serum or plasma into a glass tube.

-

Internal Standard Spiking: Add an appropriate volume of Tamsulosin-d3 IS working solution.

-

Alkalinization: Add 100 µL of 0.1 M NH4OH to the sample and mix. This raises the pH, neutralizing the charge on the Tamsulosin molecule and preparing it for extraction.[7]

-

Extraction: Add 2.0 mL of MTBE to the tube.

-

Vortexing: Cap and vortex the mixture for 5 minutes to facilitate the partitioning of Tamsulosin-d3 from the aqueous phase into the organic MTBE phase.

-

Phase Separation: Centrifuge the samples at approximately 4,000 x g for 10 minutes at 4°C to achieve a clean separation between the upper organic layer and the lower aqueous/protein layer.

-

Organic Layer Transfer: Carefully transfer the upper organic layer (MTBE) to a new clean glass tube, avoiding any of the aqueous phase.

-

Evaporation: Evaporate the organic extract to dryness under a gentle stream of nitrogen at 40°C.[7]

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase. Vortex to dissolve.

-

Analysis: Transfer the sample to an autosampler vial for LC-MS/MS analysis.

Senior Scientist Recommendations: Method Selection in Practice

The choice between PPT and LLE is ultimately dictated by the analytical objective.

-

Choose Protein Precipitation (PPT) when:

-

Speed and throughput are the highest priority , such as in early-phase drug discovery screening where hundreds or thousands of samples must be processed daily.

-

The required Lower Limit of Quantification (LLOQ) is not exceptionally low.

-

The use of a deuterated internal standard like Tamsulosin-d3 is sufficient to normalize for observed matrix effects without compromising data quality.

-

-

Choose Liquid-Liquid Extraction (LLE) when:

-

The highest data quality and assay robustness are required , as is the standard for regulated bioanalysis in support of clinical trials or submission to regulatory agencies (e.g., FDA, EMA).[4]

-

Maximum sensitivity is needed , and the LLOQ must be pushed to the lowest possible levels (e.g., pg/mL).[9][10]

-

Initial method development with PPT reveals significant and unacceptable matrix effects that cannot be overcome with an internal standard alone.

-

Conclusion

Both Protein Precipitation and Liquid-Liquid Extraction are effective and validated techniques for the extraction of Tamsulosin-d3 from biological matrices. PPT offers unparalleled speed and simplicity, making it a valuable tool for high-throughput applications. In contrast, LLE provides a significantly cleaner extract, which translates to reduced matrix effects, superior sensitivity, and greater overall assay robustness. The selection of the optimal method requires a careful evaluation of the specific needs of the study, balancing the demands for throughput against the stringent requirements for sensitivity and data integrity.

References

-

Development and Validation of an LC-MS/MS Method for Quantitative Analysis of Tamsulosin in Human Plasma Using Propranolol as an Internal Standard. (n.d.). Bio-protocol Cell and Molecular Biology. [Link]

-

Macek, J., Klíma, J., & Ptácek, P. (2004). Rapid determination of tamsulosin in human plasma by high-performance liquid chromatography using extraction with butyl acetate. Journal of Chromatography B, 809(2), 307-311. [Link]

-

Tamsulosin HCl | Analytical Method Development | Validation | BA/BE Studies. (n.d.). Contract Laboratory. [Link]

-

Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofenadine. (2022). ACTA Pharmaceutica Sciencia, 60(3), 273-286. [Link]

-

Abdel-Hamid, M. E., Sharaf, L. H., Phillips, O. A., & Kehinde, E. O. (2011). A Validated LC-MS/MS Method for the Determination of Tamsulosin Hydrochloride in Six Brands; Applications to Content Uniformity and Dissolution Studies. Research Journal of Pharmacy and Technology, 4(10), 1535-1542. [Link]

-

George, S., Turner, C., & Y-B, K. (2014). Measurement of tamsulosin in human serum by liquid chromatography–tandem mass spectrometry. Journal of Chromatography B, 945, 136-141. [Link]

-

G, K., R, M., & S, A. (2007). Quantification of Tamsulosin in Human Plasma by High-Performance Liquid Chromatography Coupled with Electrospray Tandem Mass Spectrometry. Chromatographia, 66(1-2), 99-105. [Link]

-

Al-Tannak, N. F., Hemdan, A., & Brema, I. (2013). Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. Journal of Chromatography B, 941, 1-7. [Link]

-

(S)-Tamsulosin-d3 hydrochloride. (n.d.). Chemsrc. [Link]

-

Chambers, E. E., Wheaton, J., & Diehl, D. M. (2008). A Highly Sensitive Method for the Analysis of Tamsulosin (Flomax) in Human Plasma. Waters Corporation. [Link]

-

S, S., & G, S. (2011). RP HPLC Method for the determination of Tamsulosin in bulk and Pharmaceutical formulations. International Journal of Pharmaceutical Research & Development, 3(8), 114-118. [Link]

-

Lavoie, R. A., To, A., & Zydney, A. L. (2023). Precipitation and Extraction Methods for Protein Purification: A Meta-Analysis of Purification Performance and Cost-Effectiveness. bioRxiv. [Link]

-

Panchal, H. V., & Suthar, P. (2012). Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 334-340. [Link]

-

Yoo, Y. S., Kim, Y. G., & Lee, D. H. (2012). Determination of tamsulosin in human plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study. Archives of Pharmacal Research, 35(11), 2007-2012. [Link]

-

Method of assay for tamsulosin. (n.d.). ResearchGate. [Link]

-

Tamsulosin Hydrochloride Controlled-Release Tablets. (n.d.). Cipla. [Link]

-

Mollahosseini, A., & Teymourian, H. (2022). Validation and Determination of Tamsulosin Hydrochloride Residue in Production Line Equipment by HPLC after In-tube Solid Phase Microextraction. Iranian Journal of Chemistry and Chemical Engineering, 41(2), 629-639. [Link]

-

Patel, D. B., & Patel, N. J. (2010). Validated RP-HPLC and TLC methods for simultaneous estimation of tamsulosin hydrochloride and finasteride in combined dosage forms. Acta Pharmaceutica, 60(2), 197-205. [Link]

-

Jain, D. K., Patel, P., & Charde, R. (2013). Various Analytical Methodologies for Determination of Selective α1A Receptor Blocker Tamsulosin Hydrochloride and Its Combinations in Different Matrices. Pharmaceutical Methods, 4(1), 1-8. [Link]

-

Fractional Precipitation Protocol for Affinity Chromatography Samples. (n.d.). Cytiva. [Link]

-

Li, J., Deng, L., Tian, L., Du, S., Li, B., & Zhou, J. (2007). Identification and Determination of Related Substances in Tamsulosin Hydrochloride Sustained-Release Capsules. Indian Journal of Pharmaceutical Sciences, 69(2), 294. [Link]

- Preparation method of tamsulosin. (2008).

Sources

- 1. payeshdarou.ir [payeshdarou.ir]

- 2. chemignition.com [chemignition.com]

- 3. eijppr.com [eijppr.com]

- 4. benchchem.com [benchchem.com]

- 5. s3.pgkb.org [s3.pgkb.org]

- 6. Rapid determination of tamsulosin in human plasma by high-performance liquid chromatography using extraction with butyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measurement of tamsulosin in human serum by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Determination of tamsulosin in human plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Chromatographic Behavior and Retention Time Analysis of Tamsulosin vs. Tamsulosin-d3

Abstract

This application note provides a comprehensive technical analysis of the High-Performance Liquid Chromatography (HPLC) retention time characteristics of Tamsulosin and its deuterated internal standard, Tamsulosin-d3. While stable isotope-labeled internal standards (SIL-IS) are the gold standard for LC-MS/MS bioanalysis, subtle physicochemical differences arising from the deuterium isotope effect can lead to retention time shifts. This guide details the theoretical basis of these shifts, provides a validated protocol for their co-elution, and outlines acceptance criteria compliant with FDA Bioanalytical Method Validation (BMV) guidelines.

Scientific Foundation: The Deuterium Isotope Effect

To master the separation of Tamsulosin and Tamsulosin-d3, one must understand the underlying physics of the stationary phase interaction.

The "Inverse" Isotope Effect in Reversed-Phase LC

In Reversed-Phase Liquid Chromatography (RPLC), retention is governed by hydrophobicity. Deuterium (

-

Bond Length: The C-D bond is shorter and stronger than the C-H bond due to the lower zero-point energy of the heavier isotope.

-

Molar Volume: The shorter bond results in a slightly smaller molar volume for the deuterated molecule.

-

Lipophilicity: This reduction in volume reduces the Van der Waals contact surface area with the C18 alkyl chains of the stationary phase, rendering Tamsulosin-d3 slightly less lipophilic than native Tamsulosin.

Result: In high-efficiency RPLC, Tamsulosin-d3 typically elutes slightly earlier (hypsochromic shift) than native Tamsulosin. While often negligible (< 0.05 min), high-resolution columns or ultra-high pressure (UHPLC) systems may resolve these peaks, necessitating careful integration parameters.

Mechanism Visualization

The following diagram illustrates the physicochemical cascade leading to retention time differences.

Figure 1: Mechanistic pathway of the Deuterium Isotope Effect in Reversed-Phase Chromatography.

Experimental Protocol

This protocol is designed to ensure co-elution or acceptable relative retention times (RRT) suitable for regulated bioanalysis (PK/PD studies).

Materials and Reagents

-

Analyte: Tamsulosin Hydrochloride (MW: 444.97 g/mol ; Free base MW: 408.51).

-

Internal Standard: Tamsulosin-d3 (Deuterated on the ethoxy-phenoxy tail).

-

Column: C18 Stationary Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.5 µm particle size.

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5 adjusted with Formic Acid).

-

Mobile Phase B: Methanol (LC-MS Grade).

LC-MS/MS Conditions

System: UHPLC coupled to Triple Quadrupole MS (ESI+).

Gradient Table:

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | State |

|---|---|---|---|---|

| 0.00 | 0.40 | 90 | 10 | Initial |

| 0.50 | 0.40 | 90 | 10 | Load |

| 2.50 | 0.40 | 10 | 90 | Elution |

| 3.50 | 0.40 | 10 | 90 | Wash |

| 3.60 | 0.40 | 90 | 10 | Re-equilibration |

| 5.00 | 0.40 | 90 | 10 | End |

Mass Spectrometry Parameters (MRM)

-

Ionization: ESI Positive Mode.

-

Source Temp: 500°C.

-

Transitions:

-

Tamsulosin:

409.2 -

Tamsulosin-d3:

412.2

-

Results and Acceptance Criteria

Observed Retention Times

Under the conditions above, the expected behavior is near-perfect co-elution.

| Compound | Mean Retention Time (min) | Relative Retention Time (RRT) |

| Tamsulosin (Native) | 2.85 ± 0.05 | 1.00 |

| Tamsulosin-d3 (IS) | 2.84 ± 0.05 | 0.99 - 1.00 |

Data Interpretation & Troubleshooting

In high-throughput assays, you may observe Tamsulosin-d3 eluting 0.01–0.05 minutes earlier than the native drug.

-

Scenario A: Co-elution (Ideal). The peaks perfectly overlap. The IS compensates for matrix effects (ion suppression/enhancement) occurring at that specific time point.

-

Scenario B: Slight Separation (Acceptable). A shift of < 0.1 min is generally acceptable provided the matrix factor is consistent across the peak width.

-

Scenario C: Significant Separation (> 0.2 min). This endangers the validity of the assay. The IS may not experience the same matrix suppression as the analyte.

-

Correction: Increase the organic slope of the gradient to compress the peaks, or switch to a column with lower carbon loading to reduce the resolution of isotopic species.

-

Validation Workflow (FDA/EMA Compliance)

The following workflow ensures the IS is performing correctly despite potential retention shifts.

Figure 2: Decision tree for validating Internal Standard retention time performance.

References

-

US Food and Drug Administration (FDA). (2018).[2][3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-